molecular formula C8H15NO2 B7950182 (Piperidin-3-yl)methyl acetate

(Piperidin-3-yl)methyl acetate

Cat. No. B7950182
M. Wt: 157.21 g/mol
InChI Key: RCTKHWZYRRECBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Piperidin-3-yl)methyl acetate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Piperidin-3-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Piperidin-3-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Efficient synthesis methods for novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate have been developed. These methods involve piperidine ring alkylation and/or acylation followed by lithium aluminum hydride reduction, yielding good yields and demonstrating significant modifications to improve efficiency (B. Ojo, 2012).

  • Synthesis of piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl(piperidin-2-yl)acetate has been achieved. The chemical structure of these compounds was established using mass spectrometry, NMR spectroscopy, and CHN elemental analysis (B. Ojo, 2012).

  • Studies on the molecular structure of various piperidine derivatives, such as (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, have provided insights into their conformational properties. This information is crucial for understanding their potential applications in different fields, including medicinal chemistry (Li-min Yang et al., 2008).

  • Piperidine derivatives have been explored as inhibitors in biochemical processes. For instance, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have shown significant activity as acetylcholinesterase inhibitors, demonstrating their potential in treating conditions such as Alzheimer's disease (H. Sugimoto et al., 1995).

  • Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, compounds like 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones have been tested against various microbial organisms, showing promising antibacterial and antifungal activities (J. Thanusu et al., 2010).

  • Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. This research highlights the potential application of these compounds in materials science and corrosion inhibition (S. Kaya et al., 2016).

  • Piperidine compounds have been investigated for their potential in treating psychiatric disorders, exploring their mechanism of action and distribution in the brain. This research provides insights into the neuropharmacological applications of piperidine derivatives (L. Abood et al., 1961).

properties

IUPAC Name

piperidin-3-ylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKHWZYRRECBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Piperidin-3-yl)methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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